molecular formula C19H13N3O2S B2458609 4-acetyl-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide CAS No. 312929-42-3

4-acetyl-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide

Cat. No. B2458609
M. Wt: 347.39
InChI Key: MDYBHGUOWUIVKZ-UHFFFAOYSA-N
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Description

The compound “4-acetyl-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide” is a complex organic molecule. It contains a benzamide moiety, a thiazole ring, and a cyanophenyl group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation reactions . For instance, N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives have been synthesized and studied for their antimicrobial and antiproliferative activities .


Molecular Structure Analysis

The molecular structure of this compound would likely be confirmed by physicochemical properties and spectroanalytical data such as NMR and IR .


Chemical Reactions Analysis

The chemical reactivity of this compound could be inferred from similar compounds. For instance, cyanoacetohydrazides have been used as precursors in reactions leading to the construction of heterocycles .


Physical And Chemical Properties Analysis

Amides generally have high boiling points and melting points. These characteristics and their solubility in water result from the polar nature of the amide group and hydrogen bonding .

properties

IUPAC Name

4-acetyl-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O2S/c1-12(23)14-6-8-16(9-7-14)18(24)22-19-21-17(11-25-19)15-4-2-13(10-20)3-5-15/h2-9,11H,1H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDYBHGUOWUIVKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-acetyl-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide

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